molecular formula C17H23ClN2O3 B13778501 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride CAS No. 74038-97-4

5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride

Cat. No.: B13778501
CAS No.: 74038-97-4
M. Wt: 338.8 g/mol
InChI Key: CBKPINXMNBVVFV-UHFFFAOYSA-N
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Description

5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride is a synthetic compound belonging to the tryptamine family Tryptamines are a class of compounds that are structurally similar to the amino acid tryptophan and are known for their psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole ring, which is a common structure in tryptamines.

    Acetylation: The indole ring is acetylated to introduce the acetyl group at the 5-position.

    Carbethoxylation: The carbethoxy group is introduced at the 2-position of the indole ring.

    Dimethylation: The ethylamine side chain is dimethylated to form the N,N-dimethyltryptamine structure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines.

Scientific Research Applications

5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex tryptamine derivatives.

    Biology: The compound is studied for its interactions with biological receptors and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating mood, perception, and cognition. The binding of the compound to these receptors can lead to altered neurotransmitter release and changes in neural activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyltryptamine (DMT): A naturally occurring tryptamine known for its psychoactive effects.

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another psychoactive tryptamine with a similar structure.

    Psilocybin: A naturally occurring compound found in certain mushrooms, known for its hallucinogenic properties.

Uniqueness

5-Acetyl-2-carbethoxy-N,N-dimethyltryptamine hydrochloride is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to other tryptamines. Its acetyl and carbethoxy groups may influence its binding affinity and activity at serotonin receptors, making it a valuable compound for research.

Properties

CAS No.

74038-97-4

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8 g/mol

IUPAC Name

ethyl 5-acetyl-3-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H22N2O3.ClH/c1-5-22-17(21)16-13(8-9-19(3)4)14-10-12(11(2)20)6-7-15(14)18-16;/h6-7,10,18H,5,8-9H2,1-4H3;1H

InChI Key

CBKPINXMNBVVFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(=O)C)CCN(C)C.Cl

Origin of Product

United States

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